2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide
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Overview
Description
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide is a compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups and have found applications in various biological activities
Preparation Methods
The synthesis of 2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent . Industrial production methods typically involve large-scale synthesis using these established protocols.
Chemical Reactions Analysis
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea derivatives, carbodiimides, and metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbodiimides typically yields N,N’-disubstituted guanidines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidines, including 2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide, are used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide involves its interaction with specific molecular targets and pathways. Guanidines are known for their ability to form hydrogen bonds, which play a crucial role in their biological activity . The compound’s high basicity and planarity allow it to interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases .
Comparison with Similar Compounds
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and cyclic guanidines like 2-aminoimidazolines These compounds share similar functional groups but differ in their specific structures and applications
Properties
IUPAC Name |
2-cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.HI/c1-8-4-2-3-5-10(8)14-11(12)13-9-6-7-9;/h2-5,9H,6-7H2,1H3,(H3,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHPLSVONHJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2CC2)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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